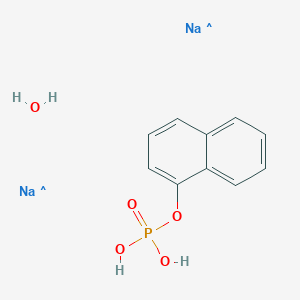
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI) is a chemical compound with the molecular formula C10H7Na2O4PThis compound is typically found in a white to cream or pale pink or pale brown powder form . It is used as an intermediate in organic chemical synthesis and has various applications in scientific research .
Vorbereitungsmethoden
The preparation of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves the reaction of naphthalen-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalenol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study phosphatase activity.
Biology: It serves as a tool to investigate cellular processes involving phosphate metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of enzyme inhibition.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves its interaction with phosphatase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the phosphate group. This interaction helps in studying the enzyme kinetics and understanding the molecular pathways involved in phosphate metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate can be compared with other similar compounds such as:
2-Naphthalenol, dihydrogen phosphate, disodium salt: Similar in structure but with the phosphate group attached at the 2-position of the naphthalene ring.
1-Naphthalenol, monohydrogen phosphate, disodium salt: Differing in the degree of phosphorylation.
Naphthalen-2-yl phosphate: Another positional isomer with distinct chemical properties. The uniqueness of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate lies in its specific interaction with phosphatase enzymes and its applications in enzymatic assays
Eigenschaften
Molekularformel |
C10H11Na2O5P |
|---|---|
Molekulargewicht |
288.14 g/mol |
InChI |
InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2 |
InChI-Schlüssel |
ITDOXWAUHXVEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


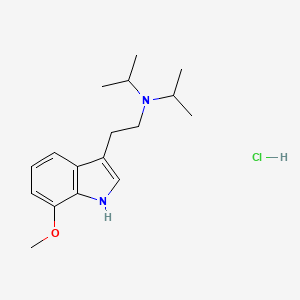
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
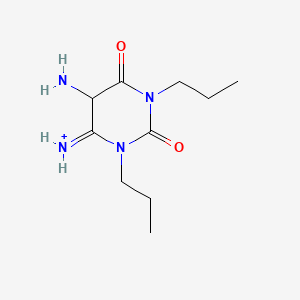
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)

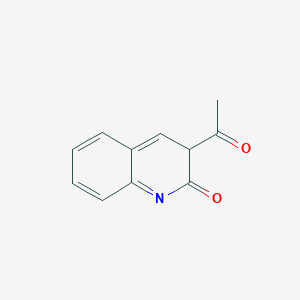
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

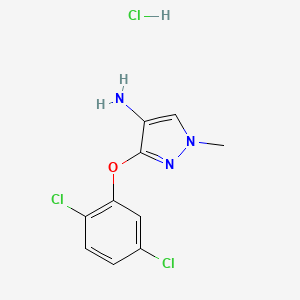
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
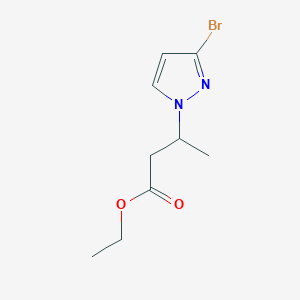
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
